1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane
Overview
Description
1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane is a compound that belongs to the class of arylpiperazines. These compounds are known for their diverse pharmacological activities, particularly in the modulation of neurotransmitter systems. The presence of the methoxyphenyl group in its structure enhances its interaction with various biological targets, making it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane typically involves the reaction of 1-(2-methoxyphenyl)piperazine with ethylene dibromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction conditions include heating the mixture to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a modulator of neurotransmitter systems, particularly in the treatment of neurological disorders.
Medicine: It serves as a lead compound in the development of new drugs targeting alpha1-adrenergic receptors, which are implicated in conditions like hypertension and benign prostatic hyperplasia.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist at these receptors, blocking the binding of endogenous catecholamines like norepinephrine and epinephrine. This results in the relaxation of smooth muscles and a decrease in blood pressure .
Comparison with Similar Compounds
1,2-Bis(4-(2-methoxyphenyl)piperazin-1-yl)ethane is compared with other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their binding affinities and pharmacokinetic profiles. For instance:
Trazodone: Primarily used as an antidepressant, it has a different binding profile and additional effects on serotonin receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it has a higher selectivity for alpha1D-adrenergic receptors.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-29-23-9-5-3-7-21(23)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)22-8-4-6-10-24(22)30-2/h3-10H,11-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXCSEOBEAAIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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